4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety linked to a 4-chloro-2-fluorophenyl group through a 3-oxopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with a thiol compound under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: This reaction can convert the thiobenzaldehyde moiety into a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogen atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is not fully understood. it is believed to interact with molecular targets such as enzymes and proteins, potentially inhibiting their activity. The presence of the 4-chloro-2-fluorophenyl group may enhance its binding affinity to certain biological targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a thiobenzaldehyde moiety.
4-Chloro-3-fluorophenylboronic acid: Another similar compound with a boronic acid group.
Uniqueness
4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde moiety and a 4-chloro-2-fluorophenyl group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
Molecular Formula |
C16H12ClFOS |
---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
4-[3-(4-chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12ClFOS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2 |
InChI Key |
QRVLWRBSMGWNOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F)C=S |
Origin of Product |
United States |
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